2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride
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Overview
Description
Preparation Methods
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts . Industrial production methods are not widely documented, but they likely involve similar multi-step processes with stringent control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the preparation of derivatives for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The trifluoromethyl groups can influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and efficacy .
Comparison with Similar Compounds
Similar compounds to 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride include:
2,5-Diamino-6-fluorohexanoic acid dihydrochloride: This compound has a similar structure but with a single fluorine atom instead of three trifluoromethyl groups.
2,5-Diaminohexanoic acid: This compound lacks the fluorine atoms, making it less lipophilic and potentially less bioavailable.
The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its chemical stability and influence its interactions with biological targets .
Properties
Molecular Formula |
C6H13Cl2F3N2O2 |
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Molecular Weight |
273.08 g/mol |
IUPAC Name |
2,5-diamino-6,6,6-trifluorohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2O2.2ClH/c7-6(8,9)4(11)2-1-3(10)5(12)13;;/h3-4H,1-2,10-11H2,(H,12,13);2*1H |
InChI Key |
KWVMHVZUHPBAMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)N)C(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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